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molecular formula C8H15IO2 B8599565 4-(2-Iodoethyl)-2,2,4-trimethyl-1,3-dioxolane CAS No. 78719-51-4

4-(2-Iodoethyl)-2,2,4-trimethyl-1,3-dioxolane

Cat. No. B8599565
M. Wt: 270.11 g/mol
InChI Key: PSMUJNIZYPDCFH-UHFFFAOYSA-N
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Patent
US04407754

Procedure details

6.5 g of 4-(2-tosyloxyethyl)-2,2,4-trimethyl-1,3-dioxolane were heated at reflux temperature for 1 hour with 50 g of sodium iodide and 500 ml of acetone, then concentrated, suspended in 100 ml of toluene and filtered. The toluene solution was washed with sodium thiosulphate solution, dried and concentrated. There were obtained 6.0 g (97%) of 4-(2-iodoethyl)-2,2,4-trimethyl-1,3-dioxolane.
Name
4-(2-tosyloxyethyl)-2,2,4-trimethyl-1,3-dioxolane
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O[CH2:12][CH2:13][C:14]1([CH3:21])[CH2:18][O:17][C:16]([CH3:20])([CH3:19])[O:15]1)(C1C=CC(C)=CC=1)(=O)=O.[I-:22].[Na+]>CC(C)=O>[I:22][CH2:12][CH2:13][C:14]1([CH3:21])[CH2:18][O:17][C:16]([CH3:20])([CH3:19])[O:15]1 |f:1.2|

Inputs

Step One
Name
4-(2-tosyloxyethyl)-2,2,4-trimethyl-1,3-dioxolane
Quantity
6.5 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCC1(OC(OC1)(C)C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The toluene solution was washed with sodium thiosulphate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ICCC1(OC(OC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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